An In-depth Technical Guide to 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid
An In-depth Technical Guide to 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS number for this exact structure is not prominently listed in major commercial databases, indicating its status as a niche research chemical or novel synthetic target, this guide outlines its core physicochemical properties, a robust and detailed synthetic methodology, and explores its potential applications in drug discovery. We will delve into the mechanistic underpinnings of its synthesis via the Japp-Klingemann and Fischer Indole pathways, provide a step-by-step experimental protocol, and discuss its value as a scaffold for developing novel therapeutic agents.
Introduction to the Indole Scaffold
The indole nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of synthetic and medicinal chemistry for over a century.[2] Compounds incorporating the indole moiety exhibit a vast range of biological activities, including anti-inflammatory, antiviral, and anti-cancer properties.[2][3]
The specific compound, 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid, combines several key features:
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The Indole Core: Provides a rigid, aromatic platform for molecular recognition.
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A 5-Ethoxy Group: This electron-donating group modifies the electronic character of the indole ring, potentially influencing its binding affinity and metabolic stability.
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A 2-Methyl Group: Adds steric bulk and can influence the orientation of the molecule within a binding pocket.
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A 3-Carboxylic Acid Group: A critical functional handle that increases water solubility and provides a key site for hydrogen bonding or further chemical modification into esters, amides, or other bioisosteres.[4]
This guide will serve as a foundational resource for researchers aiming to synthesize, characterize, and utilize this promising molecule.
Compound Identification and Physicochemical Properties
CAS Number and Nomenclature
A definitive CAS (Chemical Abstracts Service) number for 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid is not readily found in major chemical catalogs as of early 2026. This suggests the compound is not a widely available stock chemical but rather a target for custom synthesis. For comparison, structurally similar compounds like 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid have the CAS number 32387-22-7.[5]
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IUPAC Name: 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid
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Synonyms: 5-Ethoxy-2-methylindole-3-carboxylate
Molecular and Structural Data
The fundamental properties of the molecule are summarized below. These values are calculated based on its chemical structure.
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| Canonical SMILES | CCOC1=CC2=C(C=C1)NC(=C2C)C(=O)O |
| InChI | InChI=1S/C12H13NO3/c1-3-16-8-5-6-10-9(7(2)13-10)11(14)15/h5-6,13H,3-4H2,1-2H3,(H,14,15) |
| InChIKey | YFBFALHADKHPJW-UHFFFAOYSA-N |
Synthesis and Mechanistic Insights
The most reliable and versatile method for constructing the 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid scaffold is a two-stage process involving the Japp-Klingemann reaction followed by an acid-catalyzed Fischer indole synthesis .[6][7] This approach offers excellent control over the substitution pattern on the indole ring.
Synthetic Workflow Overview
The overall process can be visualized as a sequence of key transformations, starting from commercially available materials, proceeding through stable intermediates, and culminating in the final product after purification and rigorous characterization.
Caption: Synthetic workflow for 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid.
Mechanistic Discussion
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Japp-Klingemann Reaction: This reaction is a cornerstone for creating arylhydrazones from β-ketoesters.[6] It begins with the diazotization of an aniline (4-ethoxyaniline). The resulting diazonium salt is an electrophile that reacts with the enolate of a β-ketoester (ethyl 2-methylacetoacetate). A subsequent hydrolytic cleavage of the acetyl group is the key step, yielding the desired hydrazone intermediate.[8] This method avoids the often-problematic direct synthesis and handling of substituted hydrazines.[7]
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Fischer Indole Synthesis: This classic acid-catalyzed reaction transforms the arylhydrazone into the indole ring.[9] The mechanism involves tautomerization to an ene-hydrazine, followed by a-sigmatropic rearrangement to form a new C-C bond.[10] The subsequent steps involve cyclization and the elimination of ammonia to generate the stable, aromatic indole ring system.[11] The choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) is crucial and can significantly impact the reaction yield and purity.[10]
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
Part A: Synthesis of Ethyl 2-(2-(4-ethoxyphenyl)hydrazono)propanoate (Hydrazone Intermediate)
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Diazotization:
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To a stirred solution of 4-ethoxyaniline (10.0 g, 72.9 mmol) in a mixture of concentrated HCl (25 mL) and water (50 mL), cool the flask to 0-5 °C in an ice-salt bath.
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Slowly add a solution of sodium nitrite (5.28 g, 76.5 mmol) in water (15 mL) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature. Causality: This step generates the reactive aryldiazonium chloride in situ. Low temperature is critical to prevent its decomposition.
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Coupling Reaction:
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In a separate, larger flask, dissolve ethyl 2-methylacetoacetate (11.5 g, 79.8 mmol) and sodium acetate (25 g) in ethanol (150 mL). Cool this solution to 0-5 °C.
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Add the cold diazonium salt solution from Step 1 slowly to the stirred β-ketoester solution. A colored precipitate should form.
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Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours. Causality: Sodium acetate acts as a base to generate the nucleophilic enolate of the β-ketoester, which then attacks the electrophilic diazonium salt. The subsequent reaction cascade leads to the cleavage of the acetyl group and formation of the stable hydrazone.
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Work-up and Isolation:
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Pour the reaction mixture into ice-water (500 mL) and stir.
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Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. The resulting solid is the hydrazone intermediate, which can often be used in the next step without further purification.
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Part B: Synthesis of Ethyl 5-ethoxy-2-methyl-1H-indole-3-carboxylate
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Cyclization:
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Combine the dried hydrazone from Part A (10.0 g, 39.9 mmol) with a mixture of absolute ethanol (100 mL) and concentrated sulfuric acid (10 mL). Causality: The strong Brønsted acid protonates the hydrazone, initiating the tautomerization and subsequent-sigmatropic rearrangement required for indole formation.
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Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.
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Work-up and Isolation:
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Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (300 g).
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The ester product will precipitate. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
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Recrystallize the crude product from an ethanol/water mixture to yield the pure ethyl ester.
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Part C: Saponification to 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid
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Hydrolysis:
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Suspend the purified ethyl ester from Part B (5.0 g, 20.2 mmol) in ethanol (50 mL).
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Add a solution of sodium hydroxide (2.4 g, 60.0 mmol) in water (25 mL).
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Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester). Causality: The hydroxide ions act as a nucleophile, attacking the ester carbonyl and leading to hydrolysis (saponification) to form the sodium salt of the carboxylic acid.
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Work-up and Isolation:
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Cool the solution and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether to remove any unreacted starting material.
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Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of cold 2M HCl.
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The carboxylic acid will precipitate as a solid. Collect the product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
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Applications in Research and Drug Development
The 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid structure is a versatile scaffold for drug discovery. Its potential is rooted in the proven activities of related indole derivatives and the strategic utility of its functional groups.
Caption: Relationship between the core molecule and potential drug discovery applications.
Role as a Synthetic Intermediate
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Amide and Ester Libraries: The carboxylic acid at the 3-position is an ideal handle for creating large libraries of amide or ester derivatives. This allows for rapid structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
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N-H Functionalization: The indole nitrogen can be alkylated or arylated to explore additional binding interactions or to block potential sites of metabolism.
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Bioisosteric Replacement: The carboxylic acid can be replaced with known bioisosteres, such as tetrazoles or acyl sulfonamides, to modulate acidity, lipophilicity, and cell permeability, which are crucial parameters in drug design.[12]
Potential Pharmacological Significance
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Anti-Cancer Activity: Many indole derivatives have shown potent cytotoxic effects against various cancer cell lines. Specifically, 5-hydroxyindole-3-carboxylic acid derivatives have been investigated as potential inhibitors of survivin, a protein often overexpressed in cancer cells, making them promising candidates for anti-breast cancer agents.[13] The title compound is a logical next-generation analog for such studies.
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Antiviral Properties: The indole scaffold is present in several antiviral drugs, including Umifenovir (Arbidol).[2][14] This drug functions as a broad-spectrum viral entry inhibitor.[15][16] The 5-ethoxy-2-methyl-indole core provides a platform to develop new analogs targeting viral fusion mechanisms.
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CNS and Anti-migraine Agents: The indole structure is famously related to serotonin. The development of triptans, a class of anti-migraine drugs, often relies on the Fischer indole synthesis, highlighting the scaffold's suitability for targeting serotonin receptors.[7][9]
Conclusion
5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid represents a valuable and highly functionalized building block for modern drug discovery. While not a common off-the-shelf chemical, its synthesis is straightforward and high-yielding via the Japp-Klingemann/Fischer indole pathway. The strategic placement of its ethoxy, methyl, and carboxylic acid groups provides a rich platform for generating diverse chemical libraries. Its structural similarity to known bioactive molecules suggests significant potential for developing novel therapeutics in oncology, virology, and neurology. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and exploit this promising scaffold in their scientific endeavors.
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